molecular formula C17H17N3O2 B2661234 N-(3-methoxyphenethyl)-1H-indazole-3-carboxamide CAS No. 946343-71-1

N-(3-methoxyphenethyl)-1H-indazole-3-carboxamide

Cat. No.: B2661234
CAS No.: 946343-71-1
M. Wt: 295.342
InChI Key: UIDFPJIYAVOCRR-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenethyl)-1H-indazole-3-carboxamide” is a compound that contains an indazole core, which is a bicyclic system consisting of a benzene ring fused to a nitrogen-containing pyrazole ring . The “3-methoxyphenethyl” part of the name suggests that there is a phenethyl group (a benzene ring attached to an ethyl group) with a methoxy group (OCH3) attached to the third carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of an indazole ring attached to a carboxamide group, which is in turn attached to a 3-methoxyphenethyl group . The presence of these functional groups could impart certain chemical properties to the compound, such as polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific conditions and reagents used. The indazole ring is aromatic and relatively stable, but could potentially be functionalized at various positions depending on the conditions . The carboxamide group could participate in various reactions, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Future Directions

The study of indazole derivatives is an active area of research due to their potential biological activities. Future research on “N-(3-methoxyphenethyl)-1H-indazole-3-carboxamide” could involve investigating its potential biological activities, studying its reactivity under various conditions, and exploring its potential applications .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(11-13)9-10-18-17(21)16-14-7-2-3-8-15(14)19-20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDFPJIYAVOCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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